molecular formula C20H33N3O4 B1668369 Celiprolol CAS No. 56980-93-9

Celiprolol

Cat. No.: B1668369
CAS No.: 56980-93-9
M. Wt: 379.5 g/mol
InChI Key: JOATXPAWOHTVSZ-UHFFFAOYSA-N
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Description

Celiprolol is a medication belonging to the class of beta-blockers, primarily used in the treatment of high blood pressure and angina pectoris. It is unique due to its selective antagonistic action on beta-1 adrenergic receptors and partial agonistic action on beta-2 adrenergic receptors. This dual action provides both cardioselective beta-blocking and mild vasodilating properties .

Mechanism of Action

Celiprolol is a unique medication in the class of beta blockers, primarily used in the treatment of high blood pressure . It has a distinct pharmacology that sets it apart from other beta blockers .

Target of Action

This compound is a selective β1 receptor antagonist , but also exhibits partial β2 receptor agonist activity . Additionally, it has weak α2 receptor antagonist properties . These receptors are the primary targets of this compound.

Mode of Action

As a β1 receptor antagonist , this compound blocks the action of adrenaline and noradrenaline on β1-adrenergic receptors, reducing the heart rate and decreasing the force of heart muscle contraction, thereby lowering blood pressure . Its partial β2 receptor agonist activity is thought to account for its mild vasodilating properties . This means it can bind to and stimulate β2-adrenergic receptors, causing vasodilation and further reducing blood pressure .

Biochemical Pathways

This compound’s action on β1 and β2 receptors affects the adrenergic system, which plays a crucial role in the cardiovascular system’s regulation. By blocking β1 receptors and partially stimulating β2 receptors, this compound disrupts the normal functioning of these pathways, leading to decreased heart rate and blood pressure .

Pharmacokinetics

This compound’s bioavailability ranges from 30-70%, and it has an elimination half-life of approximately 5 hours . This means that the drug is moderately well absorbed in the body and remains active for several hours. The bioavailability of this compound can be markedly affected by food, and it is recommended to avoid administration of this compound with food .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure in hypertensive patients, both at rest and during exercise . This is achieved through a combination of reduced heart rate, decreased force of heart muscle contraction, and mild vasodilation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, food can significantly impact the bioavailability of this compound . Therefore, it is recommended to take this compound on an empty stomach to ensure optimal absorption and effectiveness .

Biochemical Analysis

Biochemical Properties

Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity . The beta-2 agonist activity is thought to account for its mild vasodilating properties . It lowers blood pressure in hypertensive patients at rest and on exercise .

Cellular Effects

This compound works on the heart and blood vessels by blocking tiny areas (called beta-adrenergic receptors) where messages sent by some nerves are received by your heart and blood vessels . As a result, your heart beats more slowly and with less force . It also widens (relaxes) some blood vessels . These two things help to reduce your blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity . The beta-2 agonist activity is thought to account for its mild vasodilating properties . It lowers blood pressure in hypertensive patients at rest and on exercise .

Temporal Effects in Laboratory Settings

The effects of this compound on heart rate and cardiac output are dependent on the pre-existing background level of sympathetic tone . Over time, this compound has been observed to lower home and 24-hour blood pressure significantly in the third month of treatment .

Dosage Effects in Animal Models

In animal models, this compound caused a smaller reduction in the maximum rate of change of left ventricular pressure than other beta-blockers and actually increased stroke volume and femoral artery flow . The precise effects of this compound in animal models of vascular Ehlers–Danlos syndrome remain to be clarified .

Metabolic Pathways

This compound is metabolized to a minor extent (1-3%)

Subcellular Localization

It is known that this compound works by blocking tiny areas (called beta-adrenergic receptors) where messages sent by some nerves are received by your heart and blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of celiprolol involves multiple steps, starting with the preparation of key intermediates. One method involves the reaction of p-phenetidine with sodium hydrogen sulfite and tetrahydrofuran, followed by the addition of N,N-diethylamino formamide. The reaction is carried out at controlled temperatures and stirring speeds, followed by purification steps including filtration, washing, and recrystallization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Celiprolol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacokinetic properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, which are primarily excreted in the urine. These metabolites result from the oxidation and reduction processes that occur in the liver .

Scientific Research Applications

Celiprolol has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Celiprolol is often compared with other beta-blockers such as atenolol, propranolol, and metoprolol. These compounds share similar beta-blocking properties but differ in their selectivity and additional pharmacological actions .

Uniqueness

What sets this compound apart is its partial agonistic action on beta-2 adrenergic receptors, which provides mild vasodilating properties. This makes it particularly useful for hypertensive patients who also suffer from respiratory conditions like asthma or bronchitis, as it does not increase airway resistance .

Properties

IUPAC Name

3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOATXPAWOHTVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57470-78-7 (mono-hydrochloride)
Record name Celiprolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3020259
Record name Celiprolol
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Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity. The beta-2 agonist activity is thought to account for its mild vasodilating properties. It lowers blood pressure in hypertensive patients at rest and on exercise. The effects on heart rate and cardiac output are dependent on the pre-existing background level of sympathetic tone. Under conditions of stress such as exercise, celiprolol attenuates chronotropic and inotropic responses to sympathetic stimulation. However, at rest minimal impairment of cardiac function is seen.
Record name Celiprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04846
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CAS No.

56980-93-9
Record name Celiprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56980-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Celiprolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celiprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Celiprolol
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Record name Celiprolol
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Record name CELIPROLOL
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Melting Point

120-122
Record name Celiprolol
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URL https://www.drugbank.ca/drugs/DB04846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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